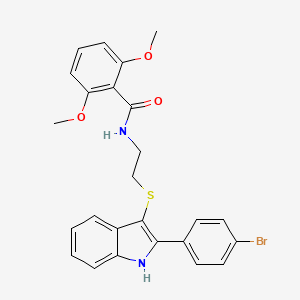

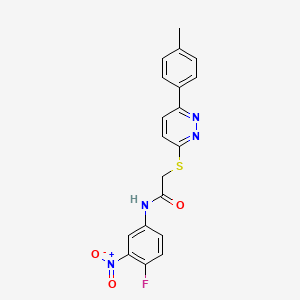

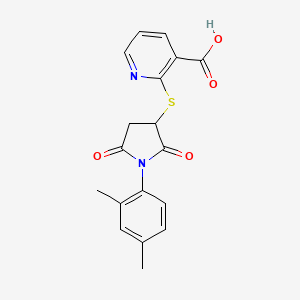

N-(2-((2-(4-bromophényl)-1H-indol-3-yl)thio)éthyl)-2,6-diméthoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential for use in various fields, including medicinal chemistry and drug discovery.

Applications De Recherche Scientifique

- Les dérivés synthétisés de ce composé ont été évalués pour leur activité antimicrobienne in vitro contre des espèces bactériennes à la fois Gram-positives et Gram-négatives, ainsi que des espèces fongiques . Ces composés pourraient potentiellement servir d'agents prometteurs pour lutter contre les infections microbiennes.

- Dans la lutte contre le cancer, des composés dérivés de cette molécule ont été étudiés. Plus précisément, ils ont été criblés pour leur activité contre les cellules cancéreuses de l'adénocarcinome mammaire humain positif au récepteur des œstrogènes (MCF7). Parmi ces dérivés, les composés d6 et d7 ont démontré une activité anticancéreuse significative .

- Le noyau hétérocyclique thiazole, présent dans ce composé, a été associé à des propriétés antitumorales. Bien qu'il n'y ait pas de remède idéal contre le cancer, ces dérivés sont prometteurs comme pistes potentielles pour la conception rationnelle de médicaments .

- Des études computationnelles utilisant des techniques d'accostage moléculaire ont révélé que les composés d1, d2, d3, d6 et d7 présentent des scores de liaison favorables dans les poches de liaison de structures protéiques sélectionnées (ID PDB : 1JIJ, 4WMZ et 3ERT). Ces résultats suggèrent que ces composés pourraient être des candidats précieux pour un développement pharmaceutique plus poussé .

- Le noyau thiazole, une caractéristique structurelle clé de ce composé, a été associé à diverses propriétés médicinales, y compris l'activité antibactérienne. On pense qu'il bloque la biosynthèse des lipides bactériens et peut agir par des mécanismes supplémentaires contre diverses espèces bactériennes .

- Les structures moléculaires des dérivés synthétisés ont été confirmées par des propriétés physicochimiques et des données spectroanalytiques (RMN, IR et analyse élémentaire). Ces études fournissent des informations essentielles pour comprendre le comportement et les interactions du composé .

- Compte tenu des propriétés antimicrobiennes et anticancéreuses observées, ces dérivés pourraient servir de points de départ pour la conception rationnelle de médicaments. Les chercheurs peuvent explorer des modifications pour améliorer leur efficacité, leur sélectivité et leurs profils de sécurité .

Activité Antimicrobienne

Potentiel Anticancéreux

Études d'Accostage Moléculaire

Noyau Thiazole et Mécanismes Antimicrobiens

Synthèse Chimique et Caractérisation

Applications Potentielles en Conception de Médicaments

Mécanisme D'action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide is not fully understood, but it is believed to act by binding to certain proteins in the body and modulating their activity. Specifically, this compound has been shown to bind to the protein tubulin, which is involved in cell division, and inhibit its activity. This inhibition of tubulin activity may be responsible for the compound's anti-cancer effects.

Biochemical and Physiological Effects:

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases that are characterized by oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide in lab experiments is its potential as a tool for studying the role of certain proteins in the body. This compound can bind to these proteins and modulate their activity, which may provide insights into their function. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cells, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for research on N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide. One direction is to investigate its potential as a therapeutic agent in the treatment of cancer. Further studies are needed to determine its efficacy and safety in pre-clinical and clinical trials. Another direction is to investigate its potential as a tool for studying the role of certain proteins in the body. Additional research is needed to determine which proteins this compound can bind to and how it modulates their activity. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.

Méthodes De Synthèse

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide involves several steps. The first step is the synthesis of 4-bromo-2,6-dimethoxybenzaldehyde, which is then reacted with 2-(1H-indol-3-yl)ethanethiol in the presence of a base to form 2-(4-bromo-2,6-dimethoxyphenylthio)ethyl-1H-indole-3-carbaldehyde. This intermediate is then reacted with 2-aminobenzamide in the presence of a reducing agent to form the final product, N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide.

Propriétés

IUPAC Name |

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23BrN2O3S/c1-30-20-8-5-9-21(31-2)22(20)25(29)27-14-15-32-24-18-6-3-4-7-19(18)28-23(24)16-10-12-17(26)13-11-16/h3-13,28H,14-15H2,1-2H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBBWPVULBANLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

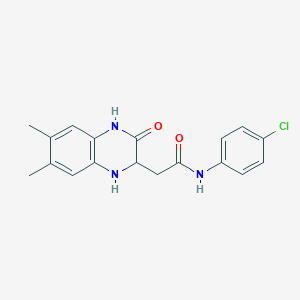

![(E)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389746.png)

![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide](/img/structure/B2389757.png)

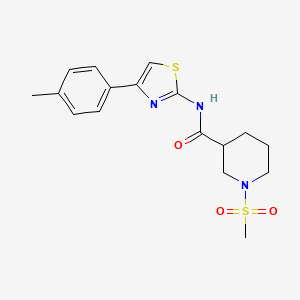

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B2389758.png)

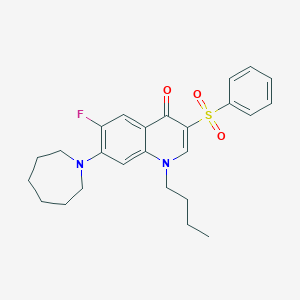

![N-cyclopentyl-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2389760.png)

![3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B2389764.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2389765.png)